2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Beschreibung
This compound is a quinoline-derived acetamide featuring a 4-ethylbenzenesulfonyl group at position 3 of the quinoline core and an N-(4-ethylphenyl)acetamide substituent. Its molecular formula is inferred as C₂₇H₂₆N₂O₄S (molecular weight ≈ 474.54 g/mol), based on structural analogs .
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-3-19-9-13-21(14-10-19)28-26(30)18-29-17-25(27(31)23-7-5-6-8-24(23)29)34(32,33)22-15-11-20(4-2)12-16-22/h5-17H,3-4,18H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUDVSYXWQZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Sulfonyl Group: The quinoline derivative is then reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Acetamide Formation: Finally, the sulfonylated quinoline is reacted with 4-ethylphenylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the quinoline or sulfonyl groups.
Substitution: Substituted derivatives at the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to two structurally related analogs: Goxalapladib () and 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (). Key differences and implications are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences :
- The target compound’s ethyl groups replace the chlorine in the compound and simplify the scaffold compared to Goxalapladib’s complex 1,8-naphthyridine core. Ethyl substituents may increase lipophilicity, favoring membrane permeability but risking reduced aqueous solubility .
- Goxalapladib’s trifluoromethyl groups and fluorine atoms enhance metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions, contributing to its efficacy in atherosclerosis .
Pharmacokinetic Implications :
- The target compound’s smaller size (vs. Goxalapladib) may improve tissue penetration but limit multi-target engagement.
- The sulfonyl group in both the target and compounds could facilitate hydrogen bonding with enzymatic targets (e.g., kinases or proteases), whereas Goxalapladib’s naphthyridine core may interact with metal ions or aromatic residues .
Therapeutic Potential: Goxalapladib’s clinical success underscores the value of fluorine-rich, large-molecule designs for chronic diseases . In contrast, the target compound’s simpler structure may suit acute conditions requiring rapid systemic distribution.
Biologische Aktivität
The compound 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a member of the quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound's molecular formula is with a molecular weight of approximately 444.56 g/mol. The structure includes a quinoline core substituted with a sulfonamide group and an acetamide moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.
- Introduction of Functional Groups : The sulfonamide and acetamide groups are introduced via electrophilic aromatic substitution and acylation reactions, respectively.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
- Modulation of Receptor Activity : It may bind to receptors, altering their activity and triggering downstream signaling pathways.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Properties
Research has indicated that quinoline-based compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that this compound can inhibit cell proliferation with IC50 values around:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings support further investigation into its potential as an anticancer drug candidate.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Case Studies
A notable case study involved administering the compound to mice with induced bacterial infections. The treated group showed a significant reduction in bacterial load compared to the control group, demonstrating its efficacy as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
